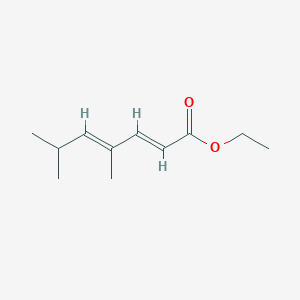
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is an organic compound with the molecular formula C10H16O2. It is a derivative of heptadienoic acid and is characterized by the presence of two conjugated double bonds and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester typically involves the esterification of the corresponding carboxylic acid, (2E,4E)-4,6-dimethylhepta-2,4-dienoic acid, with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated esters.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4,6-dimethylhepta-2,4-dienoic acid.
Reduction: Formation of ethyl 4,6-dimethylheptanoate.
Substitution: Formation of amides or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is used as a building block for the synthesis of more complex molecules. Its conjugated double bonds make it a useful intermediate in organic synthesis.
Biology
The compound’s reactivity allows it to be used in the modification of biomolecules. It can be employed in the synthesis of bioactive compounds and as a probe in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The compound’s structure allows for the design of molecules with specific biological activities.
Industry
Industrially, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its ester functional group contributes to its pleasant odor, making it valuable in the formulation of perfumes and flavorings.
Mecanismo De Acción
The mechanism of action of (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The conjugated double bonds and ester group play a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(2E,4E)-4,6-dimethylhepta-2,4-dienoic acid: The parent carboxylic acid of the ester.
Methyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate: A methyl ester derivative with similar reactivity.
(2E,4E)-4,6-dimethylhepta-2,4-dienal: An aldehyde derivative with different chemical properties.
Uniqueness
(E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester is unique due to its specific ester functional group and the presence of conjugated double bonds. These features confer distinct reactivity and make it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
67513-37-5 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
ethyl (2E,4E)-4,6-dimethylhepta-2,4-dienoate |
InChI |
InChI=1S/C11H18O2/c1-5-13-11(12)7-6-10(4)8-9(2)3/h6-9H,5H2,1-4H3/b7-6+,10-8+ |
Clave InChI |
CZAVCBNPNBBVOI-LQPGMRSMSA-N |
SMILES |
CCOC(=O)C=CC(=CC(C)C)C |
SMILES isomérico |
CCOC(=O)/C=C/C(=C/C(C)C)/C |
SMILES canónico |
CCOC(=O)C=CC(=CC(C)C)C |
Sinónimos |
(2E, 4E)-4,6-Dimethylhepta-2,4-dienoic Acid Ethyl Ester; (2E,4E)-Ethyl 4,6-Dimethylhepta-2,4-dienoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)
![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)



![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)



